1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane
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Overview
Description
Preparation Methods
The synthesis of 1-Isocyanato-3-[(4-Isocyanatocyclohexyl)Methyl]-2-Methylcyclohexane typically involves the reaction of cyclohexylamine derivatives with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Isocyanato-3-[(4-Isocyanatocyclohexyl)Methyl]-2-Methylcyclohexane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1-Isocyanato-3-[(4-Isocyanatocyclohexyl)Methyl]-2-Methylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and materials.
Biology: The compound is utilized in the development of biocompatible materials for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-[(4-Isocyanatocyclohexyl)Methyl]-2-Methylcyclohexane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, forming stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and material science .
Comparison with Similar Compounds
1-Isocyanato-3-[(4-Isocyanatocyclohexyl)Methyl]-2-Methylcyclohexane can be compared with other isocyanate compounds such as:
Toluene Diisocyanate (TDI): TDI is widely used in the production of polyurethane foams. it is more volatile and toxic compared to this compound.
Methylenediphenyl Diisocyanate (MDI): MDI is another common isocyanate used in polyurethane production.
This compound is unique due to its cyclohexyl structure, which imparts different physical and chemical properties compared to aromatic isocyanates like TDI and MDI .
Properties
CAS No. |
93805-46-0 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h12-16H,2-9H2,1H3 |
InChI Key |
YRYXLQMEAZLZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1N=C=O)CC2CCC(CC2)N=C=O |
Origin of Product |
United States |
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